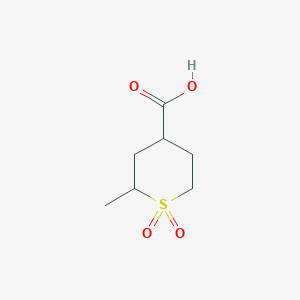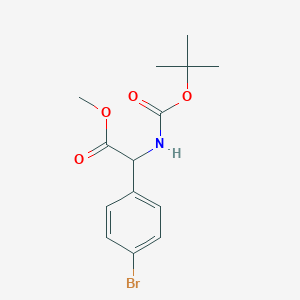
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide, also known as ML324, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various preclinical studies, making it a subject of interest for further research.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide analogs have been explored for their potential as glutaminase inhibitors, a therapeutic approach in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, a critical process in cancer cell metabolism. The study of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar chemical scaffold, revealed that certain analogs maintained the potency of BPTES and exhibited improved solubility, offering a promising avenue for the development of more effective cancer therapies. One specific analog demonstrated similar potency to BPTES and effectively attenuated the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, showcasing its potential as a glutaminase inhibitor (Shukla et al., 2012).
Anticonvulsant Activity
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives have been investigated for their anticonvulsant properties. The synthesis and pharmacological evaluation of such derivatives, particularly indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide, were performed to assess their efficacy against seizures. The compounds exhibited significant anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy and related disorders. The most active compound in this series demonstrated a notable effect against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, highlighting its potential as an effective anticonvulsant agent (Nath et al., 2021).
Antimicrobial Activity
The antimicrobial activity of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives has been explored, with some derivatives showing promising results. For instance, the preparation of 4-aminophenylacetic acid derivatives revealed compounds with notable antimicrobial activity. This research suggests the potential of N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide derivatives in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bedair et al., 2006).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(9-22-11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPWSCMUMVBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

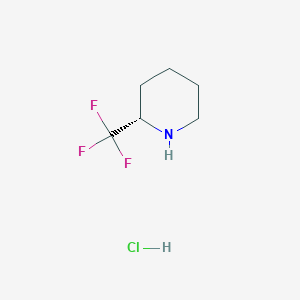
![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)


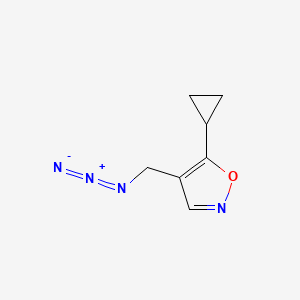
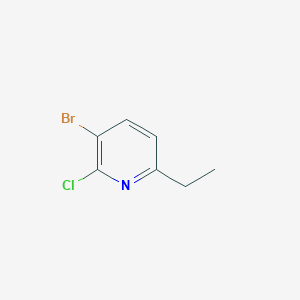
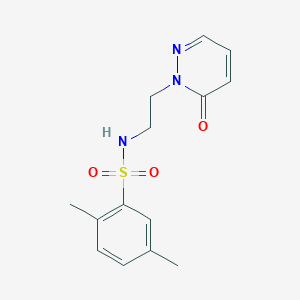
![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)
![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)
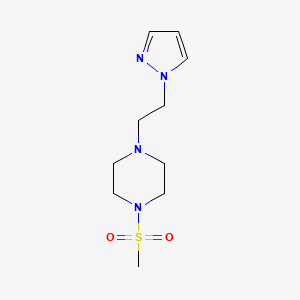
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)
